(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid
Description
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with a stereochemically defined configuration (3S,4R) and an o-tolyl (2-methylphenyl) substituent at the 4-position of the pyrrolidine ring. Its CAS number is 1047651-73-9, and it is commercially available as a hydrochloride salt (CAS: 1049727-94-7) with ≥95% purity .
Properties
IUPAC Name |
(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUOWDZCCZMKBL-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the condensation of an o-tolyl-substituted amine with a suitable chiral precursor, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to achieve the desired stereochemistry. These methods are designed to be more efficient and environmentally friendly, reducing the need for hazardous reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The o-tolyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the o-tolyl ring.
Scientific Research Applications
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Biology: The compound can be used in studies of enzyme-substrate interactions and as a ligand in receptor binding assays.
Mechanism of Action
The mechanism by which (3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Key Observations :
Stereochemical Variations
The (3S,4R) configuration is critical for biological activity. For example:
- RA839 , a related (3S)-configured pyrrolidine-3-carboxylic acid, binds to the Keap1/Nrf2 complex with a Kd of ~6 μM, highlighting the importance of stereochemistry in protein interactions .
- Incorrect stereochemical assignments (e.g., (3R,4S) vs. (3S,4R)) can lead to inactive compounds, as demonstrated in a corrected synthesis of (3S,5R)-5-methylpyrrolidine-3-carboxylic acid .
Biological Activity
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological interactions. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an o-tolyl group at the 4-position and a carboxylic acid functional group at the 3-position. The stereochemistry (3S,4R) is crucial for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. It may act as an inhibitor or activator of specific biological pathways. Notably, it has been shown to influence metabolic pathways and gene expression regulation through these interactions.
Key Mechanisms:
- Enzyme Interaction : The compound may bind to active sites of enzymes, modulating their functions.
- Receptor Binding : It can serve as a ligand in receptor binding assays, indicating potential roles in pharmacological research.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects, including:
- Inhibition of Enzymatic Activity : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.
- Binding Affinity : Studies have highlighted its selective interactions with certain receptors, which could lead to unique biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme-Substrate Interaction Studies : Research demonstrated that this compound could be utilized in enzyme-substrate interaction studies, providing insights into its inhibitory effects on specific enzymes.
- Receptor Binding Assays : The compound has been evaluated for its binding affinity to various receptors, showcasing its potential as a lead compound in drug discovery.
Comparative Analysis with Related Compounds
The structural similarity between this compound and other pyrrolidine derivatives suggests diverse biological activities. A comparative analysis is presented in the table below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3S,4R)-4-(p-Tolyl)pyrrolidine-3-carboxylic acid | Structure | Moderate inhibition of enzyme activity |
| ABBV/GLPG-3221 | Structure | Potent CFTR corrector with significant therapeutic potential |
| (3R,4S)-pyrrolidine-3,4-diol | Structure | Inhibits nucleosidase affecting methionine salvage pathway |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
